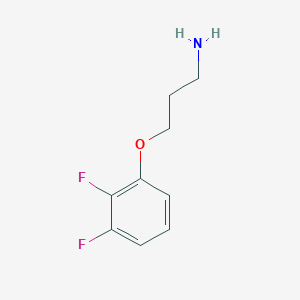
3-(2,3-Difluorophenoxy)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3-Difluorophenoxy)propan-1-amine is a chemical compound with the molecular formula C9H11F2NO. It is characterized by the presence of a difluorophenoxy group attached to a propan-1-amine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Difluorophenoxy)propan-1-amine typically involves the reaction of 2,3-difluorophenol with 3-chloropropan-1-amine under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 2,3-difluorophenol is replaced by the amine group of 3-chloropropan-1-amine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Difluorophenoxy)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or imines.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The difluorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or thiolates can be used to replace the difluorophenoxy group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
3-(2,3-Difluorophenoxy)propan-1-amine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,3-Difluorophenoxy)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenoxy group may enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation, but the compound’s unique structure suggests it may have specific interactions that differentiate it from other similar compounds .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,5-Difluorophenoxy)propan-1-amine
- 3-(2,4-Difluorophenoxy)propan-1-amine
- 3-(2,6-Difluorophenoxy)propan-1-amine
Uniqueness
3-(2,3-Difluorophenoxy)propan-1-amine is unique due to the specific positioning of the fluorine atoms on the phenoxy group. This positioning can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of the difluorophenoxy group also imparts specific properties that may enhance its interactions with molecular targets, leading to unique applications in various fields of research .
Properties
Molecular Formula |
C9H11F2NO |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
3-(2,3-difluorophenoxy)propan-1-amine |
InChI |
InChI=1S/C9H11F2NO/c10-7-3-1-4-8(9(7)11)13-6-2-5-12/h1,3-4H,2,5-6,12H2 |
InChI Key |
GMQLBWWCSWXCQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)OCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


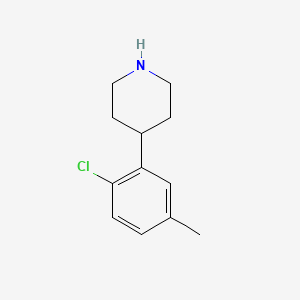
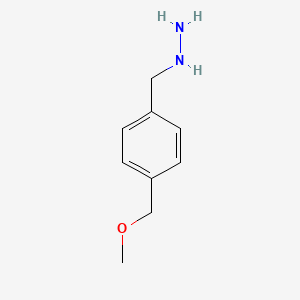
![N-{2-[4-(aminomethyl)-2-methylpyrrolidin-1-yl]-2-oxoethyl}-4-(trifluoromethyl)benzamide hydrochloride](/img/structure/B13529907.png)
![6-acetyl-8H-pyrano[3,4-b]pyridin-8-one](/img/structure/B13529915.png)

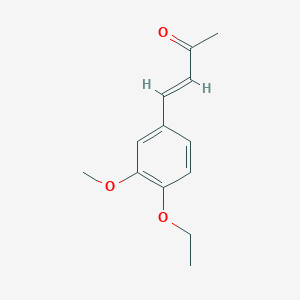
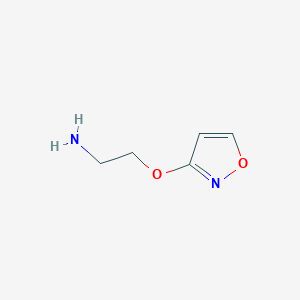
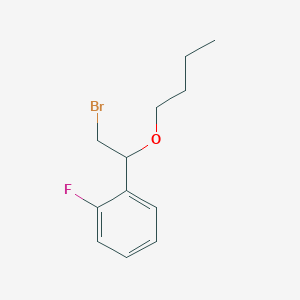
![2-(Trifluoromethyl)-4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine](/img/structure/B13529951.png)
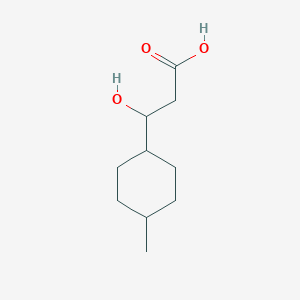
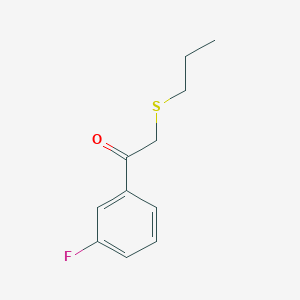
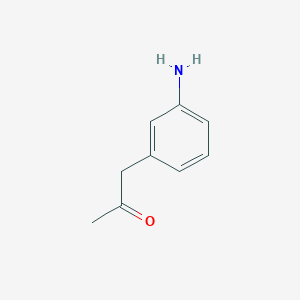
![Bicyclo[2.2.0]hexan-2-ylmethanamine](/img/structure/B13529969.png)
![2,5-Dioxaspiro[3.4]octan-8-amine](/img/structure/B13529970.png)
